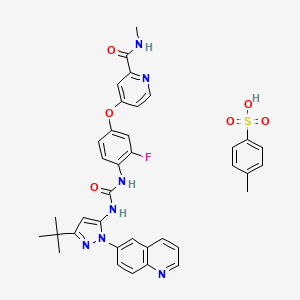

RMC-4550

Descripción general

Descripción

RMC-4550 es un inhibidor alostérico potente y selectivo de la proteína tirosina fosfatasa SHP2. SHP2 es una proteína tirosina fosfatasa no receptora codificada por el gen PTPN11, que juega un papel crucial en la vía de señalización RAS-MAPK. Esta vía participa en el crecimiento, la diferenciación y la supervivencia celular. This compound ha mostrado promesa en estudios preclínicos por su potencial para inhibir el crecimiento tumoral y modular las respuestas inmunitarias en el microambiente tumoral .

Aplicaciones Científicas De Investigación

Ha mostrado eficacia en modelos preclínicos de varios cánceres, incluido el cáncer de esófago y las neoplasias mieloproliferativas . El compuesto ha demostrado la capacidad de modular las respuestas inmunitarias en el microambiente tumoral, lo que lo convierte en un enfoque terapéutico de investigación prometedor para los cánceres impulsados por la vía RAS . Además, RMC-4550 se ha estudiado en combinación con otras terapias, como los inhibidores de puntos de control y el bloqueo de CSF1R, para mejorar la actividad antitumoral .

Mecanismo De Acción

RMC-4550 ejerce sus efectos inhibiendo alostéricamente SHP2, un nodo de señalización clave en la vía RAS-MAPK. SHP2 promueve la activación de RAS y sus efectores posteriores al unirse a motivos de señalización fosforilados en inmunorreceptores reguladores . La inhibición de SHP2 por this compound conduce al agotamiento de los macrófagos M2 protumorogénicos y un aumento de los macrófagos M1, promoviendo así la inmunidad antitumoral . El compuesto también inhibe la fosforilación de ERK, un efector posterior en la vía RAS-MAPK, lo que lleva a una reducción del crecimiento tumoral .

Análisis Bioquímico

Biochemical Properties

RMC-4550 inhibits purified, activated full-length human SHP2 with an IC50 of 1.55 nM, and has a cellular IC50 of 39 nM in PC9 cells with a pERK readout . It has no detectable inhibitory activity up to 10 µM against the catalytic domain of SHP2, a panel of 14 additional protein phosphatases, and a panel of 468 protein kinases .

Cellular Effects

This compound has been shown to induce antitumor immunity, with effects equivalent to or greater than those resulting from checkpoint blockade . In the tumor microenvironment, inhibition of SHP2 modulated T-cell infiltrates similar to checkpoint blockade . Furthermore, this compound drove direct, selective depletion of protumorigenic M2 macrophages via attenuation of CSF1 receptor signaling and increased M1 macrophages via a mechanism independent of CD8+ T cells or IFNγ .

Molecular Mechanism

This compound works by allosterically inhibiting SHP2 . SHP2 is a positive transducer of receptor tyrosine kinase (RTK) signaling, and this compound acts upstream of RAS and promotes RTK-mediated RAS nucleotide exchange and activation, likely through a scaffolding interaction with SOS1 .

Temporal Effects in Laboratory Settings

This compound exhibits low to moderate cross-species in vitro intrinsic clearance (3.6-24 µL/min/million cells) in hepatocytes, a high passive permeability (458 nm/s), and efflux ratio of 1 . The ADME properties translate into favorable pharmacokinetic profiles in preclinical species .

Dosage Effects in Animal Models

In the EGFR-driven KYSE-520 human esophageal cancer xenograft model, a dose-dependent efficacy consistent with target modulation was observed, assessed by phospho-ERK inhibition in tumors . This compound is well tolerated at doses that achieved maximal and sustained efficacy in this model .

Metabolic Pathways

Given its role as an inhibitor of SHP2, it likely impacts pathways involving receptor tyrosine kinase (RTK) signaling .

Transport and Distribution

It exhibits a high passive permeability (458 nm/s) and efflux ratio of 1, suggesting it can readily cross cell membranes .

Subcellular Localization

Given its role as an inhibitor of SHP2, it likely localizes to areas where SHP2 and its associated signaling pathways are active .

Métodos De Preparación

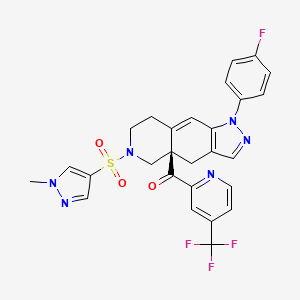

RMC-4550 se sintetiza a través de una serie de pasos lineales a partir de intermedios disponibles comercialmente. La síntesis implica cinco pasos lineales, con un total de seis pasos en general. La ruta sintética se guía por información estructural de los datos de rayos X, con el objetivo de lograr un inhibidor alostérico de SHP2 altamente potente y selectivo . Las relaciones estructura-actividad detalladas y la estructura química de this compound se han presentado en varios estudios .

Análisis De Reacciones Químicas

RMC-4550 experimenta diversas reacciones químicas, centrándose principalmente en su interacción con SHP2. Inhibe la SHP2 humana de longitud completa con una IC50 de 1.55 nM y tiene una IC50 celular de 39 nM en células PC9 con una lectura de pERK . El compuesto no exhibe actividad inhibitoria detectable contra el dominio catalítico de SHP2, un panel de 14 fosfatasas proteicas adicionales y un panel de 468 quinasas proteicas hasta 10 µM . Los principales productos formados a partir de estas reacciones incluyen la inhibición de la actividad de SHP2, lo que lleva a efectos posteriores en la vía de señalización RAS-MAPK .

Comparación Con Compuestos Similares

RMC-4550 es único en su alta potencia y selectividad como inhibidor alostérico de SHP2. Los compuestos similares incluyen SHP099 y TNO155, que también se dirigen a SHP2 pero difieren en sus estructuras moleculares y mecanismos de acción . SHP099 ha demostrado agotar las poblaciones de macrófagos alveolares y M2, similar a this compound . TNO155 ha demostrado actividad de combinación con el bloqueo de PD-1, destacando su potencial en inmunoterapia

Propiedades

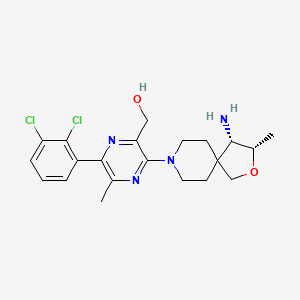

IUPAC Name |

[3-[(3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-6-(2,3-dichlorophenyl)-5-methylpyrazin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26Cl2N4O2/c1-12-18(14-4-3-5-15(22)17(14)23)26-16(10-28)20(25-12)27-8-6-21(7-9-27)11-29-13(2)19(21)24/h3-5,13,19,28H,6-11,24H2,1-2H3/t13-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKUYEYLZXGGCRD-ORAYPTAESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2(CCN(CC2)C3=NC(=C(N=C3CO)C4=C(C(=CC=C4)Cl)Cl)C)CO1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](C2(CCN(CC2)C3=NC(=C(N=C3CO)C4=C(C(=CC=C4)Cl)Cl)C)CO1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2172651-73-7 | |

| Record name | RMC-4550 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2172651737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RMC-4550 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Q6NVG4EXB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(4-Octylphenyl)ethyl]piperidin-4-ol](/img/structure/B610422.png)

![4-((2-((4-Cyanophenyl)amino)-7h-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile](/img/structure/B610428.png)